molecular formula C5H7NO4 B6598694 methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate CAS No. 22882-45-7

methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate

Cat. No.: B6598694
CAS No.: 22882-45-7
M. Wt: 145.11 g/mol
InChI Key: IUWIUHGJPLTNRP-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. The compound consists of a cyclopropane ring substituted with a nitro group and a carboxylate ester, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the cyclopropanation and nitration steps, making the process more scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields primary amines, while substitution reactions can produce a wide range of functionalized cyclopropane derivatives .

Scientific Research Applications

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. Additionally, the cyclopropane ring’s strained structure can interact with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both a nitro group and a carboxylate ester. This combination of functional groups provides unique reactivity and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWIUHGJPLTNRP-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.